Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-
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Overview
Description
Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- is a derivative of benzoic acid, characterized by the presence of amino, bromo, chloro, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-5-chlorobenzoic acid followed by hydroxylation. The reaction conditions often require the use of glacial acetic acid as a solvent and bromine as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are optimized to achieve high yields and cost efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction can produce an amine derivative .
Scientific Research Applications
Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but lacks the chloro and hydroxy groups.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a methoxycarbonyl group instead of the hydroxy group
Uniqueness
Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
149517-73-7 |
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Molecular Formula |
C7H5BrClNO3 |
Molecular Weight |
266.47 g/mol |
IUPAC Name |
2-amino-5-bromo-4-chloro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H5BrClNO3/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,11H,10H2,(H,12,13) |
InChI Key |
WUTOGJGZLKLSJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)O)N)C(=O)O |
Origin of Product |
United States |
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